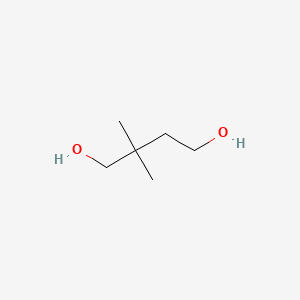
5-Cyanothiophene-2-carboxylic acid
Übersicht
Beschreibung
5-Cyanothiophene-2-carboxylic acid is a chemical compound with the empirical formula C6H3NO2S and a molecular weight of 153.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, including this compound, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Wissenschaftliche Forschungsanwendungen
Photovoltaic Cell Improvement
The application of 5-cyanothiophene-2-carboxylic acid derivatives in photovoltaic cells as conducting polymer dyes has been explored to enhance solar cell performance. Conductive polymer precursors, including those with carboxylic acid groups, have been synthesized and examined as photo sensitizers on nanocrystalline TiO2 layers. These materials demonstrate promising results in improving charge-transfer processes, cell efficiency, and binding strength to TiO2 surfaces, which are critical factors for the development of efficient solar energy conversion devices (Yoon et al., 2011).
Fluorescent Biosensors
Another significant application is the use of terthiophene derivatives, closely related to this compound, in the development of fluorescent biosensors for protein detection. These organic dyes exhibit changes in photophysical properties upon binding to proteins like Bovine Serum Albumin (BSA) and Lectin, offering a novel approach for protein analysis in various biological and medical research contexts (Hu, Xia, & Elioff, 2016).
Conductive Polymers
The synthesis and characterization of polyterthiophenes derived from thiophene-3′-carboxylic acid, a compound structurally similar to this compound, highlight its potential in creating functionalized conductive polymers. These materials show unique properties such as increased conductivity even in fully oxidized states and fast electrochromic switching, making them suitable for electronic and optoelectronic applications (Lee, Shim, & Shin, 2002).
Organic Solar Cells
Further research into copolymers containing 3-cyanothiophene units demonstrates their utility in organic solar cells, where they contribute to higher open-circuit voltages and power conversion efficiencies. These findings underscore the relevance of cyanothiophene derivatives in advancing solar cell technology by providing materials with semicrystalline structures, high hole mobilities, and desirable optoelectronic properties (Rudenko, Khlyabich, & Thompson, 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of carboxylic acid derivatives, including 5-Cyanothiophene-2-carboxylic acid, involve the development of sustainable and environmentally friendly clean energy storage and conversion technologies . The catalytic reduction of carboxylic acid derivatives is an essential strategy for reducing dependency on fossil fuels .
Eigenschaften
IUPAC Name |
5-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPWVQLXFIZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423579 | |
| Record name | 5-cyanothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-39-9 | |
| Record name | 5-cyanothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)


![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)
